molecular formula C19H15F3N2O3 B2895879 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide CAS No. 1235233-73-4

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide

货号: B2895879
CAS 编号: 1235233-73-4
分子量: 376.335
InChI 键: FYCQDXFZYSHYRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 376.335. The purity is usually 95%.
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常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for scalability and purity?

The synthesis of benzofuran carboxamide derivatives typically involves multi-step reactions. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzofuran core to the trifluoroethylaminoethylphenyl moiety .
  • Solvent selection : Polar aprotic solvents like DMF or DCM improve reaction homogeneity, while reflux conditions (60–100°C) enhance yield .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for -NH-CH2-CF3) and benzofuran aromatic protons .
  • X-ray diffraction : Resolve crystal packing and bond angles, particularly for the amide and trifluoroethyl groups, to validate stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C21H17F3N2O3) .

Q. How can researchers design initial biological screening assays to evaluate bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cell viability assays : Employ MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Control groups : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-treated cells to rule out solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups?

  • Substituent variation : Synthesize analogs with modified trifluoroethyl, benzofuran, or phenyl groups (Table 1).
  • Bioactivity testing : Compare IC50 values across analogs to pinpoint critical moieties (e.g., trifluoroethyl enhances lipophilicity and target binding) .

Table 1: Hypothetical SAR for Analogs

Substituent ModificationsObserved Bioactivity (IC50, μM)Key Finding
Trifluoroethyl → Ethyl>50Trifluoroethyl crucial for potency
Benzofuran → Benzothiophene12.4Heteroatom choice affects selectivity
Phenyl → Pyridinyl8.7Aromatic π-stacking enhanced

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Bioavailability analysis : Measure plasma concentration via LC-MS/MS after oral/administered doses to assess absorption .
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) that may reduce activity in vivo .
  • Formulation optimization : Use nanoemulsions or PEGylation to improve solubility and half-life .

Q. What computational approaches predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on the trifluoroethyl group’s electrostatic potential .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in benzofuran) using Schrödinger Suite .

Q. How to address cytotoxicity discrepancies across cell lines?

  • Mechanistic profiling : Perform RNA-seq on sensitive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
  • Membrane permeability assays : Use Caco-2 monolayers to correlate cytotoxicity with cellular uptake .
  • Resistance studies : Co-treat with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .

Q. What methods elucidate metabolic stability and pharmacokinetics?

  • Microsomal incubation : Assess phase I metabolism using human liver microsomes (HLMs) with NADPH cofactor .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
  • In silico ADMET : Predict clearance and volume of distribution via SwissADME or ADMETLab .

属性

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)11-23-17(25)9-12-5-7-14(8-6-12)24-18(26)16-10-13-3-1-2-4-15(13)27-16/h1-8,10H,9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCQDXFZYSHYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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